molecular formula C12H16FNO3S B6579952 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine CAS No. 1156192-46-9

1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine

Cat. No.: B6579952
CAS No.: 1156192-46-9
M. Wt: 273.33 g/mol
InChI Key: ZFXDYWNEJTVZCF-UHFFFAOYSA-N
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Description

1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine is a useful research compound. Its molecular formula is C12H16FNO3S and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.08349271 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s structurally related to 4-fluorobenzenesulfonyl chloride , which is known to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports . This suggests that the compound might interact with similar biological targets.

Mode of Action

Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets through covalent bonding . The strong electron-withdrawing property of its fluoride atom could play a crucial role in this interaction .

Biochemical Pathways

Given the potential for covalent attachment to biological targets , it’s plausible that the compound could influence a variety of biochemical pathways depending on the nature of these targets.

Result of Action

Based on its potential for covalent attachment to biological targets , it’s plausible that the compound could induce significant changes in the function of these targets, leading to downstream effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine plays a significant role in biochemical reactions, particularly in the covalent attachment of biological molecules to solid supports. The compound interacts with various enzymes, proteins, and other biomolecules through its sulfonyl fluoride group, which acts as an excellent activating agent. This interaction facilitates the formation of stable covalent bonds with functionalized polystyrene microspheres and Sepharose beads . The nature of these interactions is primarily based on the strong electron-withdrawing property of the fluoride atom, which enhances the reactivity of the sulfonyl group.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways. For instance, it may inhibit or activate certain kinases, leading to altered phosphorylation states of downstream targets. Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it can form covalent bonds with the active sites of enzymes, thereby inhibiting their catalytic activity. This inhibition can result in the accumulation or depletion of specific metabolites, depending on the enzyme’s role in metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function or organismal health. High doses of this compound can result in severe toxicity, including damage to vital organs and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate. These metabolic reactions are catalyzed by enzymes such as cytochrome P450s and transferases. The metabolic pathways of this compound can influence its bioavailability, toxicity, and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with targeting proteins or modifications such as phosphorylation or ubiquitination. The subcellular localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments and interactomes .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S/c1-17-11-6-8-14(9-7-11)18(15,16)12-4-2-10(13)3-5-12/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXDYWNEJTVZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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